molecular formula C11H20N2O5 B15289277 Glutamylisoleucine CAS No. 5879-22-1

Glutamylisoleucine

Cat. No.: B15289277
CAS No.: 5879-22-1
M. Wt: 260.29 g/mol
InChI Key: SNFUTDLOCQQRQD-ZKWXMUAHSA-N
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Description

Glutamylisoleucine is a dipeptide composed of gamma-glutamate and isoleucine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives . This compound is of interest due to its potential physiological and cell-signaling effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutamylisoleucine typically involves the enzymatic cleavage of larger proteins by gamma-glutamyl transpeptidases. These enzymes cleave the gamma-glutamyl amide bond of glutathione to release the gamma-glutamyl group, which can then be transferred to isoleucine . The reaction conditions often involve maintaining a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve the use of recombinant gamma-glutamyl transpeptidases to enhance yield and efficiency. The process can be scaled up using bioreactors where the enzyme and substrate concentrations, as well as reaction conditions, are carefully controlled to maximize production .

Chemical Reactions Analysis

Types of Reactions

Glutamylisoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Glutamylisoleucine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of glutamylisoleucine involves its interaction with specific enzymes and receptors in the body. Gamma-glutamyl transpeptidases catalyze the hydrolysis of gamma-glutamyl bonds, releasing the gamma-glutamyl group, which can then interact with other molecules. This interaction can influence various cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • Gamma-glutamylthreonine
  • Gamma-glutamylvaline
  • Gamma-glutamylleucine

Uniqueness

Glutamylisoleucine is unique due to its specific amino acid composition and the physiological effects it exerts. While similar compounds like gamma-glutamylthreonine and gamma-glutamylvaline share some structural similarities, this compound has distinct properties that make it valuable for specific research and industrial applications .

Properties

CAS No.

5879-22-1

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C11H20N2O5/c1-3-6(2)9(11(17)18)13-10(16)7(12)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1

InChI Key

SNFUTDLOCQQRQD-ZKWXMUAHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N

physical_description

Solid

Origin of Product

United States

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